1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-(4-METHOXYPHENYL)ETHAN-1-ONE
Overview
Description
1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-(4-METHOXYPHENYL)ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a furan-2-carbonyl group and a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-(4-METHOXYPHENYL)ETHAN-1-ONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Furan-2-Carbonyl Group: The furan-2-carbonyl group is introduced via acylation reactions using furan-2-carbonyl chloride and a base such as triethylamine.
Attachment of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group is attached through a nucleophilic substitution reaction, where the piperazine nitrogen attacks the electrophilic carbon of the 4-methoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-(4-METHOXYPHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-(4-METHOXYPHENYL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Biological Research: It is used in the study of enzyme inhibition and receptor binding assays.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-(4-METHOXYPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(furan-2-ylcarbonyl)piperazine: Similar structure but lacks the 4-methoxyphenyl group.
N-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide: Contains a pyrazine-2-carbonyl group instead of furan-2-carbonyl.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Features a phenylpiperazine moiety but different functional groups.
Uniqueness
1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-(4-METHOXYPHENYL)ETHAN-1-ONE is unique due to the presence of both the furan-2-carbonyl and 4-methoxyphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-15-6-4-14(5-7-15)13-17(21)19-8-10-20(11-9-19)18(22)16-3-2-12-24-16/h2-7,12H,8-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQRNFJSTCMOIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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